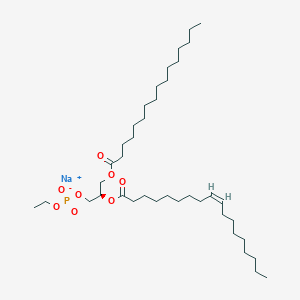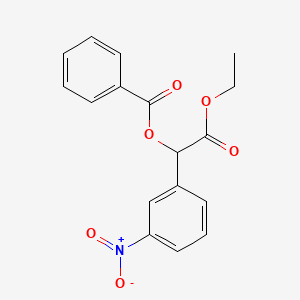
4'-Nitro-2'-phenylacetanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Nitro-2’-phenylacetanilide is an organic compound with the molecular formula C14H12N2O3 It is a derivative of acetanilide, where the phenyl ring is substituted with a nitro group at the 4’ position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Nitro-2’-phenylacetanilide typically involves the nitration of 2’-phenylacetanilide. The reaction is carried out by treating 2’-phenylacetanilide with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 4’ position of the phenyl ring.
Industrial Production Methods
While specific industrial production methods for 4’-Nitro-2’-phenylacetanilide are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for higher yields and purity, as well as implementing safety measures to handle the corrosive and hazardous reagents involved in the nitration process.
Analyse Chemischer Reaktionen
Types of Reactions
4’-Nitro-2’-phenylacetanilide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions or amines in the presence of a suitable solvent and temperature.
Major Products
Reduction: 4’-Amino-2’-phenylacetanilide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4’-Nitro-2’-phenylacetanilide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies on its biological activity and potential as a pharmacophore.
Medicine: Investigation of its potential therapeutic properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4’-Nitro-2’-phenylacetanilide depends on its chemical reactivity. The nitro group is an electron-withdrawing group, which affects the electron density of the phenyl ring and makes it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an electrophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitroacetanilide: Similar structure but lacks the phenylacetanilide moiety.
2-Nitroacetanilide: Nitro group at a different position on the phenyl ring.
4’-Amino-2’-phenylacetanilide: Reduction product of 4’-Nitro-2’-phenylacetanilide.
Eigenschaften
CAS-Nummer |
68612-69-1 |
|---|---|
Molekularformel |
C14H12N2O3 |
Molekulargewicht |
256.26 g/mol |
IUPAC-Name |
N-(4-nitro-2-phenylphenyl)acetamide |
InChI |
InChI=1S/C14H12N2O3/c1-10(17)15-14-8-7-12(16(18)19)9-13(14)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,17) |
InChI-Schlüssel |
CKPJXYSLANVIEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-chloro-N'-[(Z)-(2,5-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11942604.png)

![9-[5-(2-ethoxyphenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B11942613.png)
![4b-Bromo-4b,9b-dihydroindeno[2,1-a]indene-5,10-dione](/img/structure/B11942616.png)


